molecular formula C14H9BrN2O2 B501295 2-(4-bromoanilino)-1H-isoindole-1,3(2H)-dione

2-(4-bromoanilino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B501295
M. Wt: 317.14g/mol
InChI Key: LMZXNMJADPGCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromoanilino)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H9BrN2O2 and its molecular weight is 317.14g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14g/mol

IUPAC Name

2-(4-bromoanilino)isoindole-1,3-dione

InChI

InChI=1S/C14H9BrN2O2/c15-9-5-7-10(8-6-9)16-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8,16H

InChI Key

LMZXNMJADPGCMG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (4-bromophenyl)hydrazine hydrochloride (0.5 g, 2.2 mmol) in AcOH (8 mL) was added phthalic anhydride (0.398 g, 2.690 mmol), and the reaction mixture was stirred at 130° C. for 1 h under a nitrogen atmosphere. The reaction mixture was quenched with satd aqueous NaHCO3 solution and filtered to give a solid. Purification by column chromatography (SiO2, O-10% EtOAc in petroleum ether) afforded the title compound as a solid (60 mg, 84%): mp 205-206° C.; 1H NMR (400 MHz, CDCl3) δ 8.71 (s, 1H), 7.99 (m, 4H), 7.32 (d, J=8.8 Hz, 2H), 6.79 (d, J=8.8 Hz, 2H); ESIMS m/z 314.95 ([M−H]−).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.398 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
84%

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